

Commercial Sources and Purity of 5-Aminoquinoline: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Aminoquinoline

Cat. No.: B125786

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Introduction

5-Aminoquinoline is a pivotal heterocyclic aromatic amine that serves as a fundamental building block in the landscape of chemical synthesis and pharmaceutical development. Its quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The strategic placement of the amino group at the 5-position offers a reactive handle for diverse chemical modifications, enabling the construction of complex molecules with tailored properties. This versatility has led to its use as a key intermediate in the synthesis of various therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.^{[1][2]} Furthermore, its unique photophysical properties make it a valuable component in the development of fluorescent probes for biological imaging.^[1]

This technical guide provides a comprehensive overview of the commercial sources of **5-Aminoquinoline**, detailing available purities to aid in the selection of research-grade materials. Additionally, it outlines detailed experimental protocols for its synthesis, purification, and analytical characterization, offering a practical resource for researchers in the field.

Commercial Availability and Purity

The selection of a high-purity starting material is critical to ensure the reliability and reproducibility of experimental results. **5-Aminoquinoline** is commercially available from a variety of suppliers, with purities typically ranging from 97% to over 99%. The method of purity

analysis, most commonly Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is a key indicator of the rigor of quality control. The following table summarizes the offerings from several prominent chemical suppliers.

Supplier	Stated Purity	Analytical Method	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Appearance
Sigma-Aldrich	97%	Not Specified	611-34-7	C ₉ H ₈ N ₂	144.17	Powder
Chem-Impex	≥ 98%	GC	611-34-7	C ₉ H ₈ N ₂	144.17	Dark brown solid
TAIYO Fine Chemicals CO., LTD.	>99%	HPLC Area%	611-34-7	C ₉ H ₈ N ₂	144.177	Vermillion crystals
Amerigo Scientific	97%	Not Specified	611-34-7	C ₉ H ₈ N ₂	144.17	Not Specified
TCI America	>98%	Not Specified	611-34-7	C ₉ H ₈ N ₂	144.17	Not Specified
Fisher Scientific	Not Specified	Not Specified	611-34-7	C ₉ H ₈ N ₂	144.17	Not Specified

Experimental Protocols

Synthesis of 5-Aminoquinoline via Reduction of 5-Nitroquinoline

A common and effective method for the laboratory-scale synthesis of **5-Aminoquinoline** is the reduction of 5-nitroquinoline. The following protocol is a general guideline based on established chemical literature.

Materials:

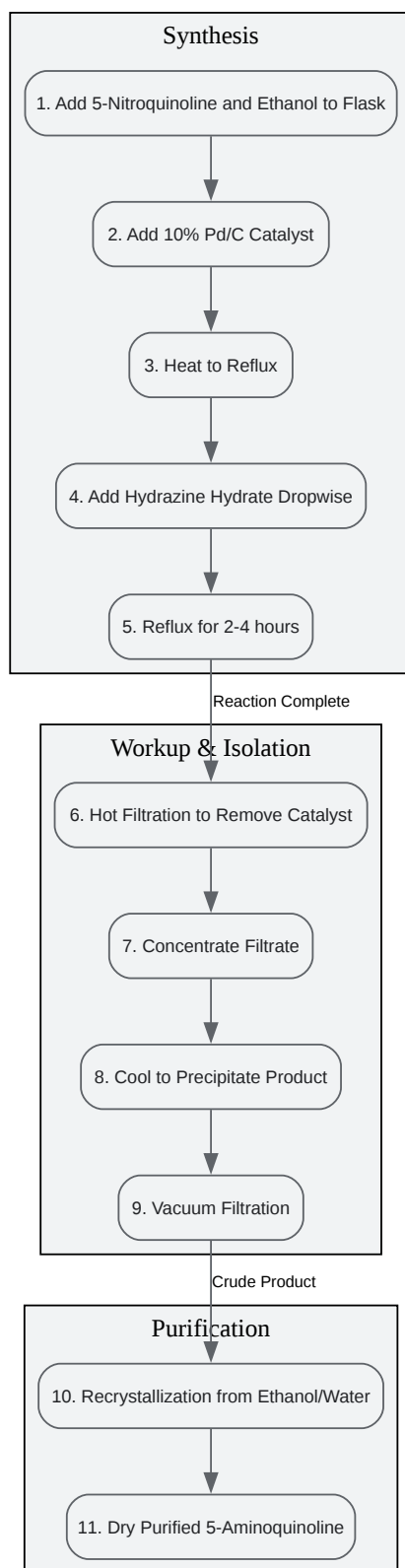
- 5-Nitroquinoline
- 10% Palladium on carbon (Pd/C) catalyst
- Hydrazine hydrate (80% solution)
- Ethanol (95%)
- Deionized water

Procedure:

- In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-nitroquinoline and 95% ethanol.
- To this suspension, carefully add 10% Pd/C catalyst.
- Heat the mixture to reflux with vigorous stirring.
- While maintaining reflux, add 80% hydrazine hydrate dropwise over a period of 30-60 minutes.
- After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
- Once the reaction is complete, filter the hot reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Wash the filter cake with hot ethanol.
- Combine the filtrates and concentrate the solution under reduced pressure to remove a portion of the ethanol.
- Upon cooling, the **5-Aminoquinoline** product will precipitate.
- Collect the solid by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

- The crude product can be further purified by recrystallization.

Experimental Workflow for Synthesis and Purification



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Caption: Workflow for the synthesis and purification of **5-Aminoquinoline**.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization. An ethanol-water mixture is often suitable for **5-Aminoquinoline**.

Procedure:

- Dissolve the crude **5-Aminoquinoline** in a minimum amount of hot ethanol in an Erlenmeyer flask.
- If the solution is colored, a small amount of activated carbon can be added, and the solution briefly boiled to remove colored impurities. Filter the hot solution to remove the activated carbon.
- To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly turbid.
- Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
- Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol-water.
- Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Analytical Characterization for Purity Assessment

A combination of chromatographic and spectroscopic techniques is employed to determine the purity and confirm the identity of the synthesized **5-Aminoquinoline**.

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and accurate method for determining the purity of non-volatile and thermally unstable compounds.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)

Mobile Phase:

- A mixture of acetonitrile and water, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.

Procedure:

- Prepare a stock solution of the **5-Aminoquinoline** sample in the mobile phase (e.g., 1 mg/mL).
- Filter the sample solution through a 0.45 μ m syringe filter.
- Inject a small volume (e.g., 10 μ L) onto the HPLC column.
- Monitor the elution of the compound using a UV detector at a suitable wavelength (e.g., 254 nm).
- The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds, providing both separation and structural information.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer
- A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m)

Carrier Gas:

- Helium at a constant flow rate.

Oven Temperature Program:

- A typical program starts at a low temperature (e.g., 100 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.

Procedure:

- Prepare a dilute solution of the **5-Aminoquinoline** sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Inject a small volume (e.g., 1 μ L) into the GC inlet.
- The separated components are detected by the mass spectrometer, which provides a mass spectrum for each peak.
- The purity is determined by the relative peak area in the total ion chromatogram (TIC), and the identity is confirmed by comparing the obtained mass spectrum with a reference spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are indispensable tools for the structural elucidation and confirmation of the synthesized compound. The chemical shifts, coupling constants, and integration of the peaks in the ^1H NMR spectrum, along with the number and chemical shifts of the signals in the ^{13}C NMR spectrum, provide a detailed fingerprint of the molecular structure.

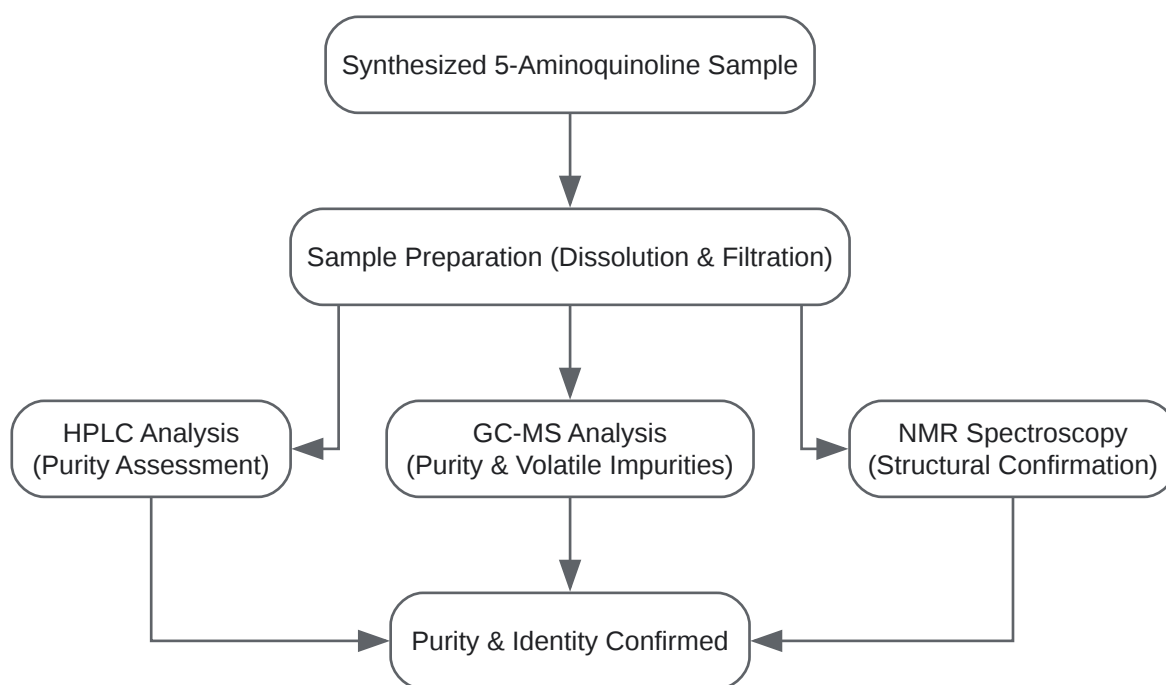
Solvent:

- Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6) are commonly used solvents.

Procedure:

- Dissolve a few milligrams of the sample in the chosen deuterated solvent.
- Transfer the solution to an NMR tube.
- Acquire the ^1H and ^{13}C NMR spectra.
- The obtained spectra should be consistent with the known structure of **5-Aminoquinoline**.

Workflow for Purity Analysis



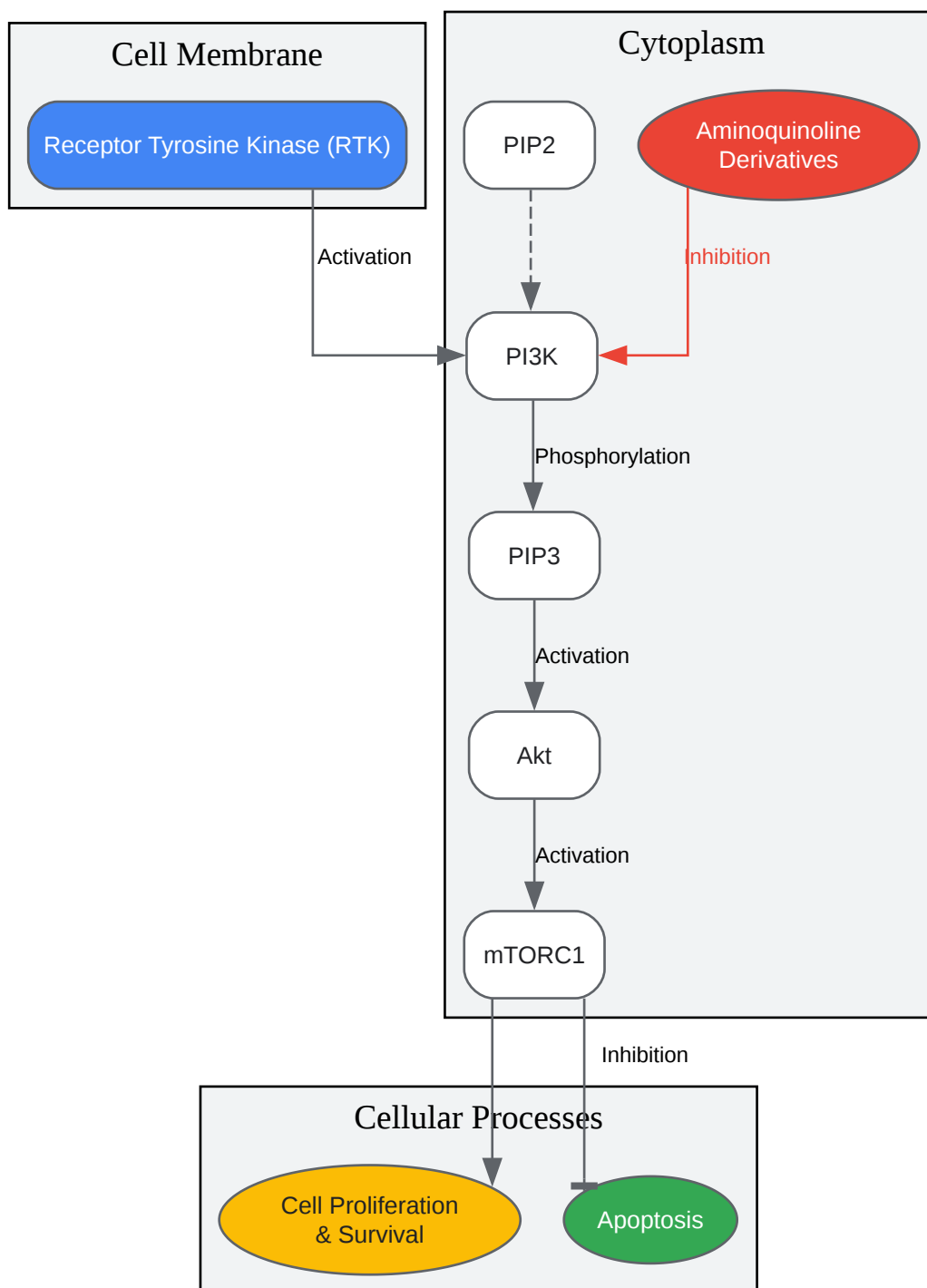
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Caption: General workflow for the analytical characterization of **5-Aminoquinoline**.

Role in Signaling Pathways

While **5-Aminoquinoline** itself is primarily a synthetic intermediate, its derivatives have been extensively studied for their biological activities, particularly as anticancer agents. Many aminoquinoline-based compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell proliferation, survival, and metabolism, and is often dysregulated in cancer.[1][3] Inhibition of this pathway by aminoquinoline derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Aminoquinoline Derivatives



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Caption: Simplified PI3K/Akt/mTOR signaling pathway and its inhibition.

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